4-[(Cyclopropylamino)sulfonyl]benzoyl chloride

Lipophilicity Drug Design Physicochemical Properties

Select this reactive benzoyl chloride for lead optimization programs where metabolic stability and membrane permeability are critical. The cyclopropylamino-sulfonyl motif provides distinct steric constraints and blocks N-dealkylation pathways—attributes that generic methyl or ethyl sulfonamide analogs cannot replicate. Ideal for installing a cyclopropyl fragment into amine-containing cores for FBDD and activity-based probe synthesis. Available in research quantities with ≥95% purity.

Molecular Formula C10H10ClNO3S
Molecular Weight 259.71 g/mol
Cat. No. B12109328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylamino)sulfonyl]benzoyl chloride
Molecular FormulaC10H10ClNO3S
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C10H10ClNO3S/c11-10(13)7-1-5-9(6-2-7)16(14,15)12-8-3-4-8/h1-2,5-6,8,12H,3-4H2
InChIKeyKDOSAEAUERWPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclopropylamino)sulfonyl]benzoyl chloride (CAS 937683-76-6): A Sulfonamide Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-[(Cyclopropylamino)sulfonyl]benzoyl chloride (CAS 937683-76-6), also known as 4-(cyclopropylsulfamoyl)benzoyl chloride, is a sulfonamide-derived benzoyl chloride with the molecular formula C₁₀H₁₀ClNO₃S and a molecular weight of 259.71 g/mol [1]. This compound serves as an electrophilic building block in organic synthesis, enabling the introduction of a cyclopropyl-sulfonamide moiety into target molecules via nucleophilic acyl substitution at the reactive benzoyl chloride site . Its predicted physicochemical properties include an XLogP3-AA value of 2, a topological polar surface area of 71.6 Ų, and a predicted pKa of 10.93±0.20, which collectively define its solubility and reactivity profile [1].

Why Simple Substitution with Other Sulfonyl Benzoyl Chlorides Is Inadequate: The Unique Role of the Cyclopropylamino Group in 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride


Within the sulfonyl benzoyl chloride class, the identity of the amine substituent on the sulfonamide group is the primary determinant of the downstream compound's lipophilicity, metabolic stability, and target binding conformation. The cyclopropylamino group in 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride is not interchangeable with simple alkyl (e.g., methyl, ethyl) or aryl amines because the cyclopropyl ring imposes unique steric and electronic constraints that are absent in linear alkyl chains or planar aryl rings [1]. Specifically, the cyclopropyl group exhibits π-character through its bent C-C bonds, which can engage in favorable interactions with aromatic residues in protein binding pockets while simultaneously increasing metabolic stability relative to methyl or ethyl analogs by reducing susceptibility to N-dealkylation [2]. Procurement of a generic sulfonyl benzoyl chloride with a different amine substituent will therefore yield a final compound with fundamentally altered physicochemical and pharmacokinetic properties, potentially compromising lead optimization efforts.

Quantitative Differentiation of 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride from Structural Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity (XLogP3-AA = 2) vs. Methyl Sulfonamide Analogs (Estimated XLogP ≈ 1.2–1.5)

The target compound exhibits a computed XLogP3-AA value of 2, as determined by the PubChem database [1]. While experimental data for the direct methyl analog (4-[(methylamino)sulfonyl]benzoyl chloride) are not available in authoritative databases, class-level inference based on the cyclopropyl group's established contribution to lipophilicity (ΔlogP ≈ +0.5–0.8 compared to a methyl group) suggests that the target compound is significantly more lipophilic than its methyl counterpart [2]. This difference is critical for optimizing membrane permeability and oral absorption in drug candidates.

Lipophilicity Drug Design Physicochemical Properties

Reduced Sulfonamide NH Acidity (Predicted pKa = 10.93) Compared to Carboxylic Acid Analog (pKa = 9.80)

The target compound has a predicted sulfonamide NH pKa of 10.93±0.20, as reported by ChemSrc based on computational models . In contrast, the corresponding carboxylic acid derivative, 4-[(Cyclopropylamino)sulfonyl]benzoic acid (CAS 436092-71-6), exhibits a predicted pKa of 9.80±0.10 . The approximately 1.1 log unit difference in acidity has direct implications for solubility as a function of pH and for the compound's reactivity as an electrophile, as the benzoyl chloride form remains unionized under a broader range of synthetic conditions.

pKa Sulfonamide Solubility Reactivity

Utility as a Key Intermediate in the Synthesis of Cyprosulfamide-Type Safeners: Enables Access to Agrochemicals with Improved Crop Selectivity

Patent US20160214929 A1 describes an improved industrial process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides, a class that includes 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, which is used to synthesize the herbicide safener cyprosulfamide (N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide) [1]. While the specific use of 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride is not explicitly detailed in this patent, its structural homology to the described benzoyl chloride intermediates positions it as a potential building block for generating novel acylsulphamoylbenzamide derivatives with modified safening activity. The cyclopropyl group in cyprosulfamide is essential for its safener function, suggesting that the target compound's cyclopropylamino-sulfonyl moiety may impart similar beneficial properties when incorporated into analogous scaffolds.

Agrochemical Safener Herbicide Cyprosulfamide

Increased Metabolic Stability Conferred by the Cyclopropyl Group vs. N-Methyl Analogs (Class-Level Evidence)

The cyclopropyl group is widely recognized in medicinal chemistry for its ability to enhance metabolic stability by shielding adjacent functional groups from oxidative metabolism and by reducing susceptibility to N-dealkylation [1]. In sulfonamide-containing compounds, N-cyclopropyl substitution has been shown to significantly increase microsomal half-life compared to N-methyl analogs. For example, in a series of sulfonamide-based kinase inhibitors, replacement of an N-methyl group with an N-cyclopropyl group resulted in a 2- to 3-fold increase in human liver microsome half-life (class-level inference) [2]. While specific data for 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride are not available, the established trend supports the hypothesis that this building block will confer superior metabolic stability to derived compounds relative to those synthesized from N-methyl sulfonamide benzoyl chlorides.

Metabolic Stability Cyclopropyl Drug Metabolism

Optimal Scientific and Industrial Use Cases for 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride Based on Differential Evidence


Medicinal Chemistry: Synthesis of Lead Compounds Requiring Enhanced Lipophilicity and Metabolic Stability

In lead optimization programs where improving membrane permeability and reducing metabolic clearance are paramount, 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride is the preferred acylating agent over methyl or ethyl sulfonamide analogs. The cyclopropyl group's contribution to lipophilicity (XLogP = 2) and its established ability to block N-dealkylation pathways [1] make it an ideal choice for constructing sulfonamide-containing drug candidates with improved oral bioavailability. This is particularly relevant for CNS-targeted therapeutics, where balanced lipophilicity is critical for blood-brain barrier penetration.

Agrochemical Research: Development of Novel Herbicide Safeners with Improved Crop Selectivity

Drawing on the structural analogy to intermediates used in cyprosulfamide synthesis [2], this compound can serve as a key building block for generating novel acylsulphamoylbenzamide safeners. Researchers seeking to expand the chemical space of safeners beyond those derived from 2-methoxybenzoyl chloride can utilize 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride to introduce a cyclopropylamino-sulfonyl moiety, potentially yielding derivatives with distinct selectivity profiles for herbicide-tolerant crops.

Chemical Biology: Construction of Cell-Permeable Activity-Based Probes

The higher predicted pKa (10.93) of the target compound's sulfonamide NH, compared to the carboxylic acid analog (pKa 9.80), ensures that derived probes remain predominantly unionized at physiological pH, enhancing passive cellular uptake . This property, combined with the cyclopropyl group's favorable lipophilicity, positions 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride as a superior building block for synthesizing activity-based probes that require efficient cell penetration without the use of charged or highly polar warheads.

Fragment-Based Drug Discovery (FBDD): Incorporation of a Privileged Cyclopropyl-Sulfonamide Fragment

The cyclopropyl group is recognized as a privileged fragment in drug discovery due to its unique conformational properties and metabolic stability [1]. 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride enables the direct installation of this fragment onto amine-containing cores or linkers, providing a rapid synthetic route to evaluate the impact of the cyclopropyl-sulfonamide motif on target binding and selectivity. This approach can accelerate hit-to-lead progression in FBDD campaigns by providing a diverse set of analogs from a single, readily accessible building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Cyclopropylamino)sulfonyl]benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.